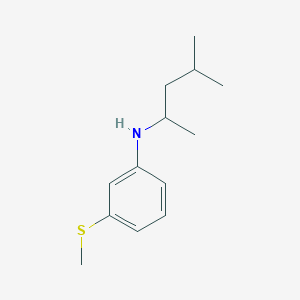

N-(4-Methylpentan-2-YL)-3-(methylsulfanyl)aniline

Description

N-(4-Methylpentan-2-YL)-3-(methylsulfanyl)aniline is a substituted aniline derivative characterized by a 3-(methylsulfanyl)phenylamine core and a branched 4-methylpentan-2-yl group attached to the nitrogen atom. The 3-(methylsulfanyl)aniline moiety suggests reactivity influenced by the electron-donating methylsulfanyl group (-SMe), which may enhance nucleophilic aromatic substitution or participate in hydrogen bonding. The 4-methylpentan-2-yl substituent introduces steric bulk and lipophilicity, likely impacting solubility and pharmacokinetic behavior in pharmaceutical contexts.

Properties

Molecular Formula |

C13H21NS |

|---|---|

Molecular Weight |

223.38 g/mol |

IUPAC Name |

N-(4-methylpentan-2-yl)-3-methylsulfanylaniline |

InChI |

InChI=1S/C13H21NS/c1-10(2)8-11(3)14-12-6-5-7-13(9-12)15-4/h5-7,9-11,14H,8H2,1-4H3 |

InChI Key |

DLQJXLHNGUCTKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)NC1=CC(=CC=C1)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methylpentan-2-YL)-3-(methylsulfanyl)aniline typically involves the reaction of 3-(methylsulfanyl)aniline with 4-methylpentan-2-yl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nitric acid, halogens

Major Products Formed:

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Nitroanilines, halogenated anilines

Scientific Research Applications

Chemistry: N-(4-Methylpentan-2-YL)-3-(methylsulfanyl)aniline is used as a building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and the effects of structural modifications on biological activity .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of N-(4-Methylpentan-2-YL)-3-(methylsulfanyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group can participate in hydrogen bonding and hydrophobic interactions, while the aniline ring can engage in π-π stacking interactions with aromatic residues in the target protein . These interactions can modulate the activity of the target protein, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Table 1: Molecular Properties of Selected Compounds

Key Observations:

Substituent Size and Lipophilicity: The target compound’s 4-methylpentan-2-yl group (branched C₆) is larger than the isobutyl group (C₄) in ’s compound but less bulky than the 4-phenylbutan-2-yl group (C₆ with aromatic ring) in . The phenyl group in ’s compound significantly increases molecular weight (271.42 vs. ~221.36) and hydrophobicity, which may limit bioavailability despite enhancing binding affinity in hydrophobic protein pockets.

The target compound lacks such polar groups, relying on sulfur’s moderate electronegativity for interactions.

Synthetic Accessibility :

- highlights industrial-scale synthesis of N-(2-methylpropyl)-3-(methylsulfanyl)aniline under ISO standards, suggesting that branched alkyl substituents can be incorporated efficiently via alkylation or reductive amination . The target compound’s longer branched chain may require optimized reaction conditions to avoid steric hindrance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.